8-Méthylguanine

Vue d'ensemble

Description

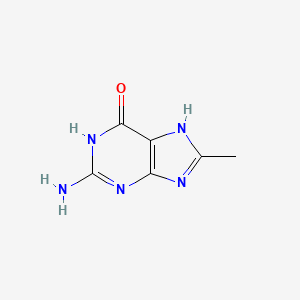

8-Methylguanine, also known as 8-Methylguanine, is a useful research compound. Its molecular formula is C6H7N5O and its molecular weight is 165.15 g/mol. The purity is usually 95%.

The exact mass of the compound 8-Methylguanine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22745. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Purinones - Hypoxanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Methylguanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methylguanine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Stabilisation de la conformation Z-ADN

La 8-méthylguanine (m8G), lorsqu'elle est introduite dans des séquences d'ADN, stabilise de manière significative la conformation Z dans des conditions de faible concentration saline . L'hexamère d (CGC [m8G]CG) 2 présente un spectre de CD caractéristique de la conformation Z dans des conditions de concentration saline physiologique . Cela suggère que la base m8G, chimiquement moins réactive, est un agent utile pour étudier les interactions moléculaires de l'ADN-Z ou d'autres structures d'ADN qui incorporent une conformation syn-G .

Propriétés thermodynamiques des oligonucléotides

Divers oligonucléotides contenant de la this compound ont été synthétisés et leurs structures et propriétés thermodynamiques ont été étudiées . La présence de m8G dans d (CGC [m8G]CG) 2 stabilise la conformation Z d'au moins ΔG = −0,8 kcal/mol par rapport à l'hexamère non modifié .

Promotion de l'hélice gauche

La this compound, ainsi que les L-nucléotides, agissent de manière coopérative pour promouvoir une hélice gauche dans des conditions de concentration saline physiologique . La partie centrale l2-sucre adopte une conformation gauche B* (image miroir de l'ADN-B droit) tandis que ses parties d4-sucre adjacentes adoptent la conformation gauche Z connue .

Rôle dans la régulation du superenroulement de l'ADN

Bien que les fonctions biologiques précises de l'ADN-Z n'aient pas encore été identifiées, son rôle dans la régulation du superenroulement de l'ADN a été amplement démontré . L'introduction d'un groupe méthyle à la position C8 de la guanine (this compound) stabilise remarquablement la conformation Z de courts oligonucléotides d'une variété de séquences de bases dans des conditions de faible concentration saline .

Contraintes structurelles pour la forme Z de l'ADN

La préparation et la propriété thermodynamique d'oligonucléotides contenant de la this compound (8mG) ont été décrites . Il a été constaté que l'introduction d'un groupe méthyle à la position C8 de la guanine stabilise remarquablement la conformation Z de courts oligonucléotides d'une variété de séquences de bases dans des conditions de faible concentration saline .

Outil potentiel pour les investigations structurales et biologiques

Une grande variété d'hélices d'ADN peuvent être générées à faible concentration saline en manipulant des facteurs internes tels que la configuration du sucre, la longueur du duplex, la composition en nucléotides et la méthylation des bases . Ces hélices peuvent constituer de puissants outils pour les investigations structurales et biologiques, en particulier car elles peuvent être utilisées dans des conditions physiologiques .

Mécanisme D'action

Target of Action

The primary target of 8-Methylguanine is the DNA structure itself . It has been shown that the introduction of 8-Methylguanine into DNA sequences can markedly stabilize the Z conformation under low salt conditions .

Mode of Action

8-Methylguanine interacts with its targets, the DNA sequences, by stabilizing the Z conformation . This stabilization is achieved through the incorporation of 8-Methylguanine into the DNA sequences . The presence of 8-Methylguanine in the DNA sequence stabilizes the Z conformation by at least ΔG = -0.8 kcal/mol relative to the unmodified hexamer .

Biochemical Pathways

The biochemical pathways affected by 8-Methylguanine primarily involve the conformational changes in DNA. The presence of 8-Methylguanine in DNA sequences leads to a shift from the B-DNA conformation to the Z-DNA conformation . This shift in conformation can have downstream effects on DNA transcription and replication processes, although the precise biological functions of Z-DNA have yet to be identified .

Result of Action

The molecular and cellular effects of 8-Methylguanine’s action primarily involve changes in DNA structure. The presence of 8-Methylguanine in DNA sequences leads to a stabilization of the Z-DNA conformation

Action Environment

The action of 8-Methylguanine is influenced by environmental factors such as salt conditions. It has been shown that 8-Methylguanine can stabilize the Z conformation of DNA under low salt conditions . .

Analyse Biochimique

Biochemical Properties

8-Methylguanine plays a crucial role in biochemical reactions, particularly in the context of DNA structure and stability. It has been shown to stabilize the Z-DNA conformation under physiological salt conditions . The interaction of 8-Methylguanine with DNA is characterized by the syn conformation of guanine residues, which contributes to the overall stability of the Z-DNA structure .

8-Methylguanine also interacts with various enzymes and proteins. For instance, it has been found to inhibit the activity of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair . This inhibition is dose-dependent, with 8-Methylguanine showing a stronger inhibitory effect compared to its metabolite, 8-hydroxy-7-methylguanine . The selective binding of 8-Methylguanine to the active site of PARP1 involves interactions with key residues such as Gly863 and Tyr907 .

Cellular Effects

The presence of 8-Methylguanine in DNA can have profound effects on cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 8-Methylguanine can induce transcriptional mutagenesis by causing the misincorporation of bases during RNA synthesis . This can lead to the production of altered proteins, which may affect cellular function and contribute to disease pathogenesis .

In macrophages, 8-Methylguanine has been implicated in the regulation of trained immunity, a form of innate immune memory . The DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) plays a role in this process by modulating the immune response through pathways involving farnesoid X receptor (FXR) and AMP-activated protein kinase (AMPK) . This highlights the potential impact of 8-Methylguanine on immune function and inflammation.

Molecular Mechanism

At the molecular level, 8-Methylguanine exerts its effects through various mechanisms. One of the primary mechanisms involves the stabilization of Z-DNA conformation, which affects DNA supercoiling and transcription . The binding interactions of 8-Methylguanine with DNA are characterized by the syn conformation of guanine residues, which enhances the stability of the Z-DNA structure .

Additionally, 8-Methylguanine inhibits the activity of PARP1 by binding to its active site and preventing the synthesis of poly (ADP-ribose) (PAR), a signaling molecule involved in DNA repair . This inhibition can lead to the accumulation of DNA damage and affect cellular responses to stress . The selective binding of 8-Methylguanine to PARP1 involves interactions with key residues such as Gly863 and Tyr907 .

Temporal Effects in Laboratory Settings

The effects of 8-Methylguanine can change over time in laboratory settings. Studies have shown that the stability and degradation of 8-Methylguanine-containing DNA sequences can influence their biochemical properties . For instance, the stabilization of Z-DNA conformation by 8-Methylguanine is dependent on the concentration of NaCl and the number of 8-Methylguanine residues incorporated into the DNA sequence . Over time, the degradation of 8-Methylguanine can lead to changes in DNA structure and function.

Long-term effects of 8-Methylguanine on cellular function have also been observed in in vitro and in vivo studies. For example, the inhibition of PARP1 by 8-Methylguanine can result in sustained DNA damage and affect cell viability . These temporal effects highlight the importance of considering the stability and degradation of 8-Methylguanine in biochemical research.

Dosage Effects in Animal Models

The effects of 8-Methylguanine can vary with different dosages in animal models. Studies have shown that higher doses of 8-Methylguanine can lead to increased inhibition of PARP1 activity and greater accumulation of DNA damage . At high doses, 8-Methylguanine may also exhibit toxic or adverse effects, such as cytotoxicity and impaired cell function . These dosage-dependent effects underscore the need for careful consideration of dosage in experimental studies involving 8-Methylguanine.

Metabolic Pathways

8-Methylguanine is involved in various metabolic pathways, including its formation and degradation. It is formed through the methylation of guanine by methylating agents, which can be either endogenous or exogenous . The degradation of 8-Methylguanine involves its conversion to 8-hydroxy-7-methylguanine by xanthine oxidase . This metabolite can further undergo demethylation or be excreted in urine . The involvement of 8-Methylguanine in these metabolic pathways highlights its dynamic nature and potential impact on cellular metabolism.

Subcellular Localization

8-Methylguanine is primarily localized within the nucleus, where it interacts with DNA and affects its structure and function . The subcellular localization of 8-Methylguanine is influenced by its incorporation into DNA sequences and the presence of targeting signals or post-translational modifications. The localization of 8-Methylguanine within specific nuclear compartments can impact its activity and function, particularly in the context of DNA repair and transcriptional regulation .

Propriétés

IUPAC Name |

2-amino-8-methyl-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-2-8-3-4(9-2)10-6(7)11-5(3)12/h1H3,(H4,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGMEMUXTWZGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178334 | |

| Record name | 8-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23662-75-1 | |

| Record name | 8-Methylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023662751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methylguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B1496376.png)

![(1R,9S,10S)-17-(cyclobutylmethyl)-10-hydroxy-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B1496378.png)

![(1S,9R,10S,17R)-4-methoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride](/img/structure/B1496380.png)

![copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine](/img/structure/B1496383.png)

![hexasodium;(2,9,16,24,30-pentasulfonatooxy-19,27-diazaundecacyclo[23.19.0.03,23.04,20.05,18.08,17.010,15.026,42.028,41.029,38.031,36]tetratetraconta-1(25),2,4(20),5(18),6,8,10,12,14,16,21,23,26(42),28(41),29,31,33,35,37,39,43-henicosaen-37-yl) sulfate](/img/structure/B1496386.png)

![[4,8-bis[5-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496389.png)

![5,10-Dibromo-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B1496409.png)

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/new.no-structure.jpg)

![(4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1496414.png)